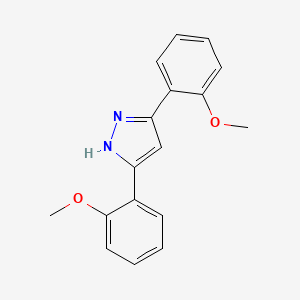
methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C12H19BN2O4 and its molecular weight is 266.1. The purity is usually 95.
BenchChem offers high-quality methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Boronic acids are widely used as reagents and catalysts in organic synthesis due to their stability and safety. They participate in various organic reactions, such as Suzuki coupling, which is used to form carbon-carbon bonds .
Chemical Biology Probes and Sensors
In chemical biology, boronic acids serve as probes and sensors. They can detect biomolecules like glycans on proteins or cancer cells, which is crucial for diagnostic purposes .
Therapeutic Drugs
Boronic acid derivatives have therapeutic applications. They are explored for use as enzyme inhibitors, which can lead to the development of new medications .
Glycan Recognition and Detection
Peptide boronic acids can identify glycans on proteins or cancer cell surfaces, aiding in the understanding of cellular processes and disease states .
siRNA Delivery
Boronic acids are investigated for their potential in delivering siRNAs into cells, which is a promising approach for gene therapy .
pH-Responsive Devices
The pH-sensitive nature of boronic acids allows them to be used in developing pH-responsive devices that can release drugs at specific sites within the body .
Sensing Applications
Due to their interactions with diols and Lewis bases like fluoride or cyanide anions, boronic acids are utilized in various sensing applications, including environmental monitoring and safety .
Biomedical Research
Boronic acids are involved in biomedical research due to their unique chemistries at physiological pH, offering new avenues for drug development and chemical biology applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate' involves the reaction of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylic acid", "Methanol", "Thionyl chloride or phosphorus pentoxide" ], "Reaction": [ "Step 1: Add 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylic acid to a reaction flask.", "Step 2: Add methanol to the reaction flask.", "Step 3: Add a dehydrating agent such as thionyl chloride or phosphorus pentoxide to the reaction flask.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and add water to quench the reaction.", "Step 6: Extract the product with an organic solvent such as ethyl acetate.", "Step 7: Purify the product by column chromatography or recrystallization to obtain the final compound." ] } | |
Número CAS |
1616930-45-0 |
Nombre del producto |
methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate |
Fórmula molecular |
C12H19BN2O4 |
Peso molecular |
266.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



